molecular formula C14H15N3S B2359216 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea CAS No. 219766-79-7

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea

Cat. No.: B2359216
CAS No.: 219766-79-7
M. Wt: 257.36
InChI Key: SSEDGHBVURXDHM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 3-methylphenyl isothiocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form the corresponding amine and thiol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride, along with the appropriate electrophile.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amine and thiol.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-dependent enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets through the thiourea group. The thiourea group can form hydrogen bonds and coordinate with metal ions, making it an effective ligand. In biological systems, it can inhibit enzymes by binding to the active site, thereby blocking substrate access and enzyme activity. The aromatic rings may also contribute to its binding affinity through π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(pyridin-2-ylmethyl)thiourea: Lacks the methyl group on the phenyl ring, which may affect its binding properties and reactivity.

    1-(3-Methylphenyl)-3-(pyridin-4-ylmethyl)thiourea: The position of the pyridine nitrogen is different, which can influence its coordination chemistry and biological activity.

    1-(3-Methylphenyl)-3-(pyridin-2-yl)thiourea: Lacks the methylene bridge, which may alter its flexibility and binding interactions.

Uniqueness

1-(3-Methylphenyl)-3-(pyridin-2-ylmethyl)thiourea is unique due to the presence of both a 3-methylphenyl and a pyridin-2-ylmethyl group. This combination provides a distinct set of chemical properties, including enhanced binding affinity and specificity for certain molecular targets. The presence of the methyl group on the phenyl ring can also influence its reactivity and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-5-4-7-12(9-11)17-14(18)16-10-13-6-2-3-8-15-13/h2-9H,10H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEDGHBVURXDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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